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Compound of Interest

Compound Name: Orforglipron

Cat. No.: B2704215

An In-depth Exploration of the First Oral, Non-Peptide GLP-1 Receptor Agonist

Introduction

Orforglipron (formerly known as LY3502970 and OWL833) represents a significant
advancement in the therapeutic landscape for type 2 diabetes (T2D) and obesity. As an orally
available, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, it
offers a convenient alternative to the injectable peptide-based GLP-1 receptor agonists that
have become a cornerstone of metabolic disease management.[1][2][3] This technical guide
provides a comprehensive overview of the discovery, mechanism of action, preclinical
development, and clinical evaluation of orforglipron, with a focus on the experimental
methodologies and quantitative data that underpin its development.

Discovery and Licensing

Orforglipron was first discovered by Chugai Pharmaceutical Co., Ltd. under the code name
OWL833.[3][4][5] In 2018, Eli Lilly and Company licensed the compound for worldwide
development and commercialization.[1][3][4][5] This partnership leveraged Chugai's expertise
in small-molecule drug discovery with Lilly's extensive experience in the development and
commercialization of diabetes and obesity therapeutics. The preclinical pharmacology data for
orforglipron was subsequently published jointly by both companies.[3][5][6]

Mechanism of Action: A Biased Agonist Approach
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Orforglipron is a potent and selective partial agonist of the GLP-1 receptor.[1] Unlike
endogenous GLP-1 and its peptide analogues, which are balanced agonists, orforglipron
exhibits a strong bias towards the Gs protein-coupled signaling pathway, which leads to the
activation of adenylyl cyclase and the subsequent production of cyclic AMP (CAMP).[2] This Gs-
biased agonism is a key feature of its molecular design and is thought to contribute to its
favorable efficacy and tolerability profile.

The activation of the cAMP-protein kinase A (PKA) signaling cascade in pancreatic [3-cells is a
primary mechanism through which GLP-1 receptor agonists enhance glucose-dependent
insulin secretion. By preferentially activating this pathway, orforglipron effectively mimics the
glucoregulatory effects of native GLP-1.

Crucially, orforglipron demonstrates minimal recruitment of 3-arrestin to the GLP-1 receptor.
[1] The B-arrestin pathway is involved in receptor desensitization and internalization, and its
reduced activation by orforglipron may lead to more sustained receptor signaling and
potentially a lower incidence of certain adverse effects, such as tachyphylaxis (a rapid
decrease in response to a drug).

The structural basis for orforglipron's interaction with the GLP-1 receptor has been elucidated
through cryo-electron microscopy (cryo-EM). These studies reveal that orforglipron, as a
small molecule, binds to a distinct pocket within the transmembrane domain of the receptor, in
contrast to the binding of larger peptide agonists which also interact with the extracellular
domain. This unique binding mode is responsible for the conformational changes in the
receptor that favor Gs protein coupling over (-arrestin recruitment.

Below is a diagram illustrating the Gs-biased signaling pathway of Orforglipron.
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Caption: Orforglipron's Gs-biased GLP-1 receptor signaling pathway.

Preclinical Development

The preclinical evaluation of orforglipron was conducted in various in vitro and in vivo models
to assess its potency, selectivity, and pharmacological effects.

In Vitro Assays

o CAMP Accumulation Assays: These assays were fundamental in determining the potency
and efficacy of orforglipron as a GLP-1 receptor agonist.

o Experimental Protocol:

» HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate
media.

» Cells are seeded into 96- or 384-well plates and incubated.

» Following incubation, cells are treated with varying concentrations of orforglipron or a
reference agonist (e.g., native GLP-1).
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» After a defined incubation period, cell lysates are prepared, and the intracellular cAMP
concentration is measured using a competitive immunoassay or a reporter gene assay
(e.g., CRE-luciferase).

» Dose-response curves are generated to determine the EC50 (half-maximal effective
concentration) of orforglipron.

e [B-Arrestin Recruitment Assays: These assays were crucial for characterizing the biased
agonism of orforglipron.

o Experimental Protocol:

» CHO-K1 or HEK293 cells co-expressing the GLP-1 receptor fused to a protein fragment
(e.g., ProLink) and B-arrestin fused to a complementary enzyme fragment (e.g., Enzyme
Acceptor) are used.

» Cells are plated and treated with different concentrations of orforglipron or a balanced
agonist.

= Agonist binding induces the recruitment of B-arrestin to the receptor, leading to the
complementation of the enzyme fragments and the generation of a detectable signal
(e.g., chemiluminescence).

» Dose-response curves are generated to quantify the extent of 3-arrestin recruitment.

In Vivo Animal Models

Due to the poor activity of small-molecule GLP-1 receptor agonists on the rodent GLP-1
receptor, humanized mouse models were developed.[7] These models, created using CRISPR-
Cas9 gene editing to replace the murine receptor with the human form, were instrumental in
the preclinical pharmacodynamic assessment of orforglipron.[7] Non-human primates
(cynomolgus monkeys) were also used to evaluate the efficacy and safety of orforglipron in a
species with a GLP-1 receptor more homologous to humans.

» Key Preclinical Studies and Methodologies:

o Oral Glucose Tolerance Test (OGTT) in Humanized GLP-1R Mice:
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= Experimental Protocol:

Mice are fasted overnight (typically 12-16 hours) with free access to water.

» A baseline blood glucose measurement is taken from the tail vein.

» Orforglipron or vehicle is administered orally at a predetermined time before the
glucose challenge.

= A bolus of glucose (typically 2 g/kg) is administered orally via gavage.

» Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and
120 minutes) post-glucose administration.

» The area under the curve (AUC) for glucose is calculated to assess improvements in
glucose tolerance.

o Food Intake and Body Weight Reduction in Diet-Induced Obese (DIO) Humanized GLP-
1R Mice and Cynomolgus Monkeys:

» Experimental Protocol:

Animals are fed a high-fat diet to induce obesity.
» Baseline food intake and body weight are recorded.
» Animals are treated daily with oral doses of orforglipron or vehicle.

» Food consumption is measured daily, and body weight is recorded at regular
intervals.

» Changes in body composition (fat mass and lean mass) may be assessed using
techniques like dual-energy X-ray absorptiometry (DEXA).

Preclinical Results Summary

In preclinical studies, orforglipron demonstrated robust, dose-dependent reductions in food
intake and body weight in both DIO humanized GLP-1R mice and cynomolgus monkeys.[8] It
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also showed significant improvements in glucose tolerance in the OGTT model. These

promising preclinical data provided a strong rationale for advancing orforglipron into clinical

development.

Preclinical Model

Endpoint

Key Findings

Humanized GLP-1R Mice

Glucose Tolerance

Significant improvement in
glucose clearance after an oral

glucose challenge.

Diet-Induced Obese
Humanized GLP-1R Mice

Body Weight and Food Intake

Dose-dependent reductions in
body weight, whole-body fat
mass, and food intake with

chronic treatment.[7]

Cynomolgus Monkeys

Body Weight and Food Intake

Dose-dependent reductions in
daily food intake and
progressive weight loss over a
28-day treatment period.[9]

Clinical Development

The clinical development of orforglipron has been extensive, encompassing Phase 1, 2, and 3

trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2D

and obesity.

Phase 1 Studies

Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetic profile of

single and multiple ascending doses of orforglipron in healthy volunteers and in patients with

T2D.

» Key Methodologies:

o Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose studies.
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o Pharmacokinetic Assessments: Blood samples were collected at various time points to
determine key pharmacokinetic parameters such as Cmax (maximum concentration),
Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

o Safety and Tolerability: Assessed through monitoring of adverse events, vital signs,
electrocardiograms (ECGs), and clinical laboratory tests.

o Key Findings:

o Orforglipron was generally well-tolerated, with a safety profile consistent with the GLP-1
receptor agonist class.[10]

o The most common adverse events were gastrointestinal in nature (nausea, diarrhea,
vomiting) and were typically mild to moderate in severity.[10]

o Orforglipron exhibited a long half-life of 29-49 hours, supporting once-daily dosing.[1][10]

o Importantly, the pharmacokinetics of orforglipron were not significantly affected by food
or water intake, allowing for more convenient dosing without restrictions.[6]

Phase 2 Studies

Phase 2 trials were conducted to evaluate the dose-response relationship of orforglipron for
efficacy and safety in larger populations of individuals with T2D and obesity.

e Study in Type 2 Diabetes:

o Design: A 26-week, randomized, double-blind, placebo- and active-controlled (dulaglutide)
study.[11]

o Participants: Adults with T2D.[11]
o Primary Endpoint: Change in HbAlc from baseline.[11]

o Key Results: Orforglipron demonstrated statistically significant and clinically meaningful
reductions in HbAlc and body weight compared to placebo. At the highest doses, HbAlc
was reduced by up to 2.1 percentage points from a baseline of 8.1%.[8][11]
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e Study in Obesity:

o

Design: A 36-week, randomized, double-blind, placebo-controlled study.[11][12]

o Participants: Adults with obesity or overweight with at least one weight-related comorbidity
(excluding diabetes).[11][12]

o Primary Endpoint: Percent change in body weight from baseline at 26 weeks.[12]

o Key Results: Orforglipron treatment resulted in a dose-dependent weight loss of up to
14.7% at 36 weeks.[13] A significant proportion of participants achieved weight reductions
of 210% and =15%.[14]

_ _ Primary Key Efficacy
Phase 2 Study Population Duration _
Endpoint Outcome
) Change in Upto 2.1%
Adults with Type o
T2D Study ] 26 Weeks HbAlc from reduction in
2 Diabetes )
baseline HbA1c[8][11]
) Up to 14.7%
Adults with Percent change ]
) ) ) ) ) mean weight
Obesity Study Obesity/Overwei 36 Weeks in body weight at ]
reduction at 36
ght 26 weeks

weeks[13]

Phase 3 Clinical Trial Programs: ACHIEVE and ATTAIN

The efficacy and safety of orforglipron are being further evaluated in two large-scale Phase 3
programs: the ACHIEVE program for T2D and the ATTAIN program for obesity and overweight.
[11]

e ACHIEVE Program (Type 2 Diabetes): This program has enrolled over 6,000 participants
across five global registration trials.[6]

o ACHIEVE-1 (NCT05971940): A 40-week, randomized, double-blind, placebo-controlled
study evaluating orforglipron as monotherapy in adults with T2D inadequately controlled
with diet and exercise.[2]
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o ACHIEVE-2 (NCT06192108): A 40-week, randomized, open-label, active-controlled study
comparing orforglipron to dapagliflozin in adults with T2D inadequately controlled on
metformin.[6][15]

o ACHIEVE-3: A 52-week, randomized, open-label trial comparing orforglipron to oral
semaglutide in adults with T2D inadequately controlled with metformin.[12]

o ACHIEVE-5 (NCT06109311): A 40-week, randomized, double-blind, placebo-controlled
study assessing orforglipron in adults with T2D with inadequate glycemic control on
insulin glargine.[6]

o ATTAIN Program (Obesity/Overweight):

o ATTAIN-1 (NCT05869903): A 72-week, randomized, double-blind, placebo-controlled
study in adults with obesity or overweight with at least one weight-related comorbidity
(without T2D).[16]

o ATTAIN-2 (NCT05872620): A 72-week, randomized, double-blind, placebo-controlled
study in adults with obesity or overweight and T2D.[17]

Below is a workflow diagram for a typical Phase 3 clinical trial in these programs.
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Caption: Generalized workflow of the Orforglipron Phase 3 clinical trials.

Phase 3 Clinical Trial Results Summary
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. _ . Primary
Trial Population Comparator Duration : Key Results
Endpoint
Superior A1C
T2D reduction
AlC
ACHIEVE-1 (monotherapy  Placebo 40 Weeks ) (1.3% to
Reduction
) 1.6% vs.
placebo)[3]
Superior A1C
T2D on o Al1C reduction (up
ACHIEVE-2 ) Dapagliflozin 40 Weeks )
Metformin Reduction t0 1.7% vs.
0.8%)[6]
Superior A1C
T2D on Oral AlC reduction
ACHIEVE-3 _ . 52 Weeks _
Metformin Semaglutide Reduction (1.9-2.2% vs.
1.1-1.4%)[12]
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Insulin Reduction additional
2.1% vs.
0.8%)[6]
Up to 12.4%
Obesity/Over weight loss
ATTAIN-1 weight (no Placebo 72 Weeks Weight Loss vs. 0.9% with
T2D) placebo[18]
[19]
) Up to 10.5%
Obesity/Over _
) ) ) weight loss
ATTAIN-2 weight with Placebo 72 Weeks Weight Loss ]
vs. 2.2% with
T2D
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Safety and Tolerability
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Across the clinical development program, orforglipron has demonstrated a safety profile
consistent with the GLP-1 receptor agonist class.[10][14] The most frequently reported adverse
events have been gastrointestinal in nature, including nausea, diarrhea, vomiting, and
constipation.[10][14] These events were generally mild to moderate in severity and tended to
occur during the dose-escalation phase.[10][14] Importantly, no significant hepatic safety
signals have been observed.[6][21]

Conclusion and Future Directions

The discovery and development of orforglipron mark a significant milestone in the treatment
of T2D and obesity. As the first oral, non-peptide GLP-1 receptor agonist to successfully
complete Phase 3 trials, it has the potential to become a new standard of care, offering a
convenient and effective treatment option for a broad patient population.[3][6] Its unique Gs-
biased mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy and
safety data position it as a promising therapeutic agent. Eli Lilly plans to submit orforglipron
for regulatory approval for the treatment of obesity and T2D.[6] Further research is also
underway to explore its potential in other related conditions, such as obstructive sleep apnea
and hypertension.[6][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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